

# Analysis of a Closely Related Structure: 2-Bromo-4-nitroaniline

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## Compound of Interest

Compound Name: 2-Bromo-N,N-diethyl-4-nitroaniline

Cat. No.: B1452726

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Disclaimer: An exhaustive search for the crystal structure of **2-Bromo-N,N-diethyl-4-nitroaniline** did not yield any publicly available experimental crystallographic data. This guide therefore provides a comprehensive analysis of the closely related compound, 2-Bromo-4-nitroaniline, for which detailed crystal structure information is available. This analysis serves as a valuable reference point and a methodological template for researchers interested in the structural characteristics of this class of compounds.

This technical guide presents a detailed crystallographic analysis of 2-Bromo-4-nitroaniline, aimed at researchers, scientists, and professionals in drug development. The document outlines the experimental procedures for its synthesis and crystal structure determination, summarizes key quantitative data in tabular format, and provides visualizations of the experimental workflow.

## Crystallographic Data Summary

The crystal structure of 2-Bromo-4-nitroaniline has been determined by single-crystal X-ray diffraction. The key crystallographic parameters and data collection details are summarized in the tables below.

### Table 1: Crystal Data and Structure Refinement for 2-Bromo-4-nitroaniline

Parameter	Value
Empirical Formula	C <sub>6</sub> H <sub>5</sub> BrN <sub>2</sub> O <sub>2</sub>
Formula Weight	217.03
Temperature	296(2) K
Wavelength	0.71073 Å
Crystal System	Orthorhombic
Space Group	Pna2 <sub>1</sub>
Unit Cell Dimensions	
a	11.098(3) Å
b	16.763(4) Å
c	3.9540(9) Å
α	90°
β	90°
γ	90°
Volume	735.6(3) Å <sup>3</sup>
Z	4
Calculated Density	1.960 Mg/m <sup>3</sup>
Absorption Coefficient	5.53 mm <sup>-1</sup>
F(000)	424

**Table 2: Data Collection and Refinement Details**

Parameter	Value
Diffractometer	Bruker Kappa APEXII CCD
Theta range for data collection	3.1 to 28.6°
Index ranges	$-13 \leq h \leq 14$ , $-22 \leq k \leq 22$ , $-3 \leq l \leq 5$
Reflections collected	4932
Independent reflections	1542 [R(int) = 0.058]
Completeness to theta = 28.6°	99.8 %
Absorption correction	Multi-scan
Max. and min. transmission	0.578 and 0.450
Refinement method	Full-matrix least-squares on F <sup>2</sup>
Data / restraints / parameters	1542 / 1 / 100
Goodness-of-fit on F <sup>2</sup>	1.00
Final R indices [ $I > 2\sigma(I)$ ]	R1 = 0.039, wR2 = 0.092
R indices (all data)	R1 = 0.065, wR2 = 0.101
Absolute structure parameter	0.01(2)
Largest diff. peak and hole	0.50 and -0.62 e.Å <sup>-3</sup>

## Molecular Structure and Interactions

In the crystal structure of 2-Bromo-4-nitroaniline, the molecule is essentially planar. The dihedral angle between the nitro group and the aromatic ring is a mere 4.57(4)°. [1][2][3][4][5] A notable feature is the presence of an intramolecular N—H...Br hydrogen bond, which results in the formation of a five-membered ring. This ring is nearly coplanar with the aromatic ring, with a dihedral angle of 1.64(6)°. [1][2][3][4][5] The crystal packing is stabilized by intermolecular N—H...N and N—H...O hydrogen bonds, which link the molecules into a cohesive structure. [1][2][3][4][5]

## Experimental Protocols

## Synthesis of 2-Bromo-4-nitroaniline

The synthesis of 2-Bromo-4-nitroaniline was adapted from established literature methods.<sup>[1]</sup>

- **Reaction Setup:** 4-Nitroaniline (6 g, 0.0435 mol) and ammonium bromide (4.5 g, 0.0479 mol) were added to a 50 ml flask containing 30 ml of acetic acid.
- **Reagent Addition:** Hydrogen peroxide (1.629 g, 0.0479 mol, 35%) was added dropwise to the mixture.
- **Reaction Conditions:** The reaction mixture was stirred at room temperature for 3 hours.
- **Isolation and Purification:** The resulting precipitate was collected by filtration, washed with water, and then recrystallized from a mixture of dichloromethane and methanol to yield the final product.<sup>[1]</sup>

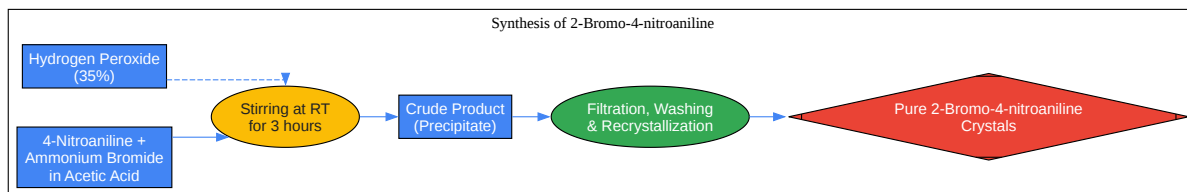
## X-ray Crystallography

Single crystals of 2-Bromo-4-nitroaniline suitable for X-ray diffraction were grown.

- **Data Collection:** A yellow needle-like crystal with dimensions 0.26 × 0.12 × 0.10 mm was mounted on a Bruker Kappa APEXII CCD diffractometer. Data were collected at 296(2) K using Mo K $\alpha$  radiation ( $\lambda$  = 0.71073 Å).<sup>[1][2][3]</sup>
- **Data Processing:** The collected data were processed using the SAINT software package.<sup>[1]</sup> An absorption correction was applied using SADABS.<sup>[1][2][3]</sup>
- **Structure Solution and Refinement:** The crystal structure was solved using SHELXS97 and refined by full-matrix least-squares on F<sup>2</sup> using SHELXL97.<sup>[1]</sup> Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

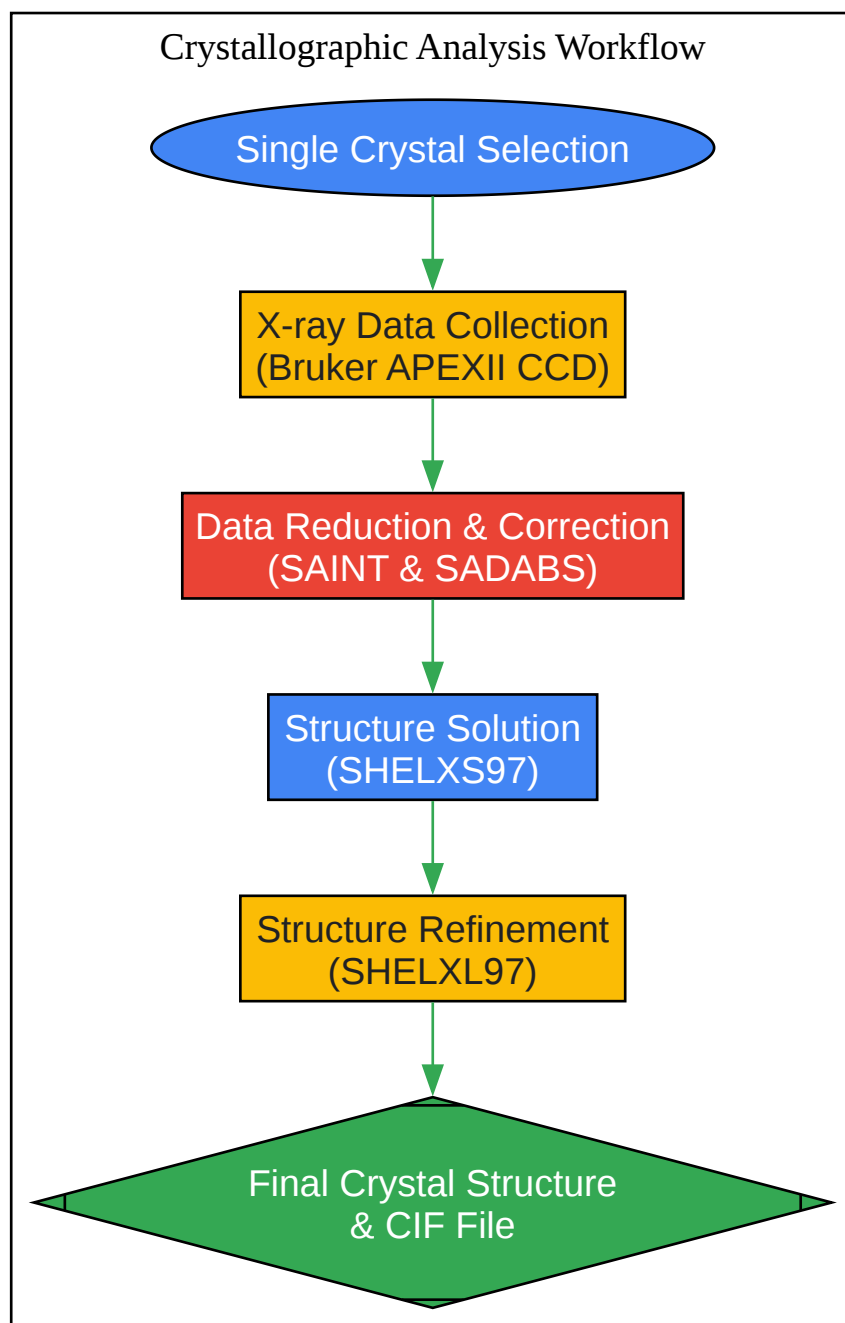
## Visualizations

The following diagrams illustrate the logical workflow of the synthesis and crystallographic analysis of 2-Bromo-4-nitroaniline.



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Caption: Synthetic pathway for 2-Bromo-4-nitroaniline.



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Caption: Workflow for crystal structure determination.

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